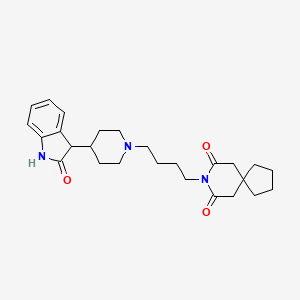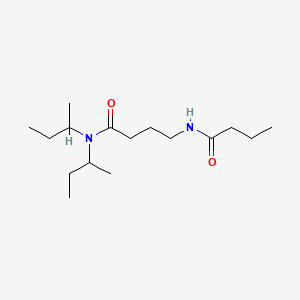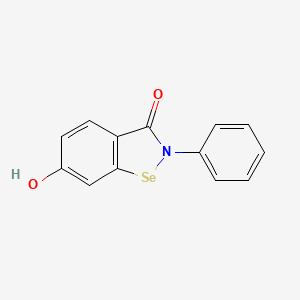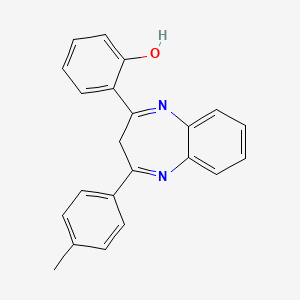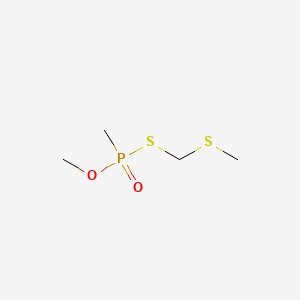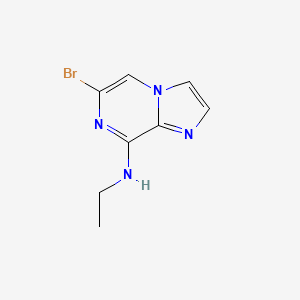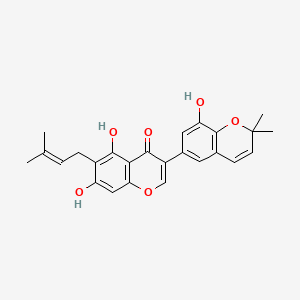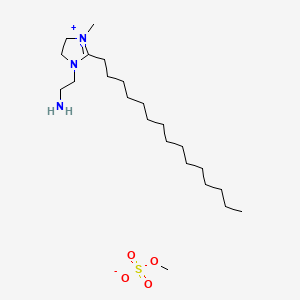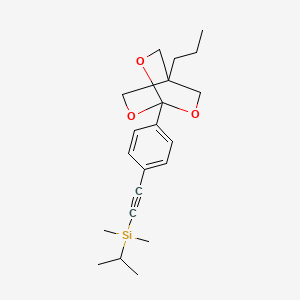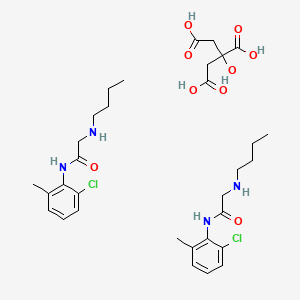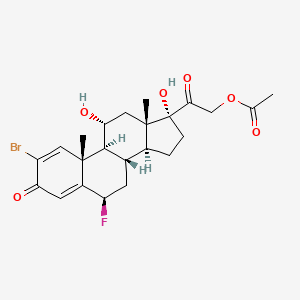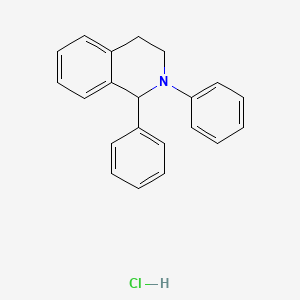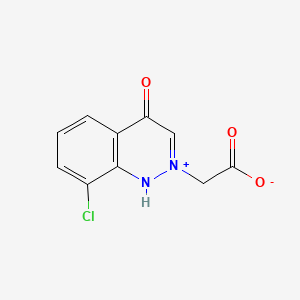
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cinnolinium core substituted with carboxymethyl, chloro, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the reaction of 8-chloro-4-hydroxycinnoline with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the inner salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The cinnolinium core can be reduced under hydrogenation conditions to form dihydrocinnolinium derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-8-chloro-4-oxo-cinnolinium.
Reduction: Formation of dihydrocinnolinium derivatives.
Substitution: Formation of 2-(carboxymethyl)-8-substituted-4-hydroxy-cinnolinium derivatives.
Aplicaciones Científicas De Investigación
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-carboxy-2-(quinolinium-1-ylmethyl)propanoate
- 3-(3-carbamoylpyridinium-1-yl)-2-(carboxymethyl)propanoate
Uniqueness
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt is unique due to the presence of the chloro and hydroxy groups on the cinnolinium core. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups in a single molecule enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
158631-55-1 |
|---|---|
Fórmula molecular |
C10H7ClN2O3 |
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
2-(8-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6-8(14)4-13(5-9(15)16)12-10(6)7/h1-4H,5H2,(H-,12,14,15,16) |
Clave InChI |
CHFCCXDFJKOFQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N[N+](=CC2=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



